2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole
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Overview
Description
2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole is a synthetic organic compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a benzylthio group, a fluorophenyl group, and a phenyl group attached to the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of a 1,2-dicarbonyl compound with an amine. For example, the reaction of benzil with ammonium acetate in the presence of acetic acid can yield the imidazole ring.
Introduction of the Benzylthio Group: The benzylthio group can be introduced through the nucleophilic substitution of a suitable leaving group (e.g., a halide) with a thiol. For instance, the reaction of benzyl chloride with sodium thiolate can yield benzylthio.
Attachment of the Fluorophenyl and Phenyl Groups: The fluorophenyl and phenyl groups can be introduced through various coupling reactions, such as Suzuki or Heck coupling, using appropriate boronic acids or halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in these reactions are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imidazole ring can be reduced under specific conditions to yield dihydroimidazole derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium thiolate, primary amines
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroimidazole derivatives
Substitution: Substituted imidazole derivatives
Scientific Research Applications
2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its imidazole core, which is known to exhibit antifungal, antibacterial, and anticancer activities.
Biological Studies: It is used in biological assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a building block in combinatorial chemistry.
Material Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Mechanism of Action
The mechanism of action of 2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The benzylthio and fluorophenyl groups can enhance binding affinity and selectivity towards specific targets. The compound may also modulate cellular signaling pathways by interacting with receptors or other proteins involved in signal transduction.
Comparison with Similar Compounds
Similar Compounds
2-(benzylthio)-1-phenyl-1H-imidazole: Lacks the fluorophenyl group, which may affect its biological activity and binding affinity.
1-(4-fluorophenyl)-2-phenyl-1H-imidazole: Lacks the benzylthio group, which may influence its chemical reactivity and biological properties.
2-(methylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole: Contains a methylthio group instead of a benzylthio group, which may alter its chemical and biological behavior.
Uniqueness
2-(benzylthio)-1-(4-fluorophenyl)-5-phenyl-1H-imidazole is unique due to the presence of both the benzylthio and fluorophenyl groups, which can synergistically enhance its chemical reactivity and biological activity
Properties
IUPAC Name |
2-benzylsulfanyl-1-(4-fluorophenyl)-5-phenylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2S/c23-19-11-13-20(14-12-19)25-21(18-9-5-2-6-10-18)15-24-22(25)26-16-17-7-3-1-4-8-17/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNXJKOVZKJGET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(N2C3=CC=C(C=C3)F)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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